3-(Cyclopentylamino)propionitrile
Overview
Description
Cyclic compounds and nitriles play a crucial role in organic chemistry due to their versatile applications in drug development, synthesis of natural products, and creation of polymers. “3-(Cyclopentylamino)propionitrile” falls into the category of compounds that contain both a cyclic structure and a nitrile group, offering interesting chemical and physical properties for study and application.
Synthesis Analysis
Cycloaddition reactions, such as the [4+3] cycloaddition, provide a method for the synthesis of cyclic structures by combining smaller molecules into cyclic compounds. This type of reaction is pivotal for constructing medium to large-sized rings and can be relevant for synthesizing compounds like “3-(Cyclopentylamino)propionitrile” (Rigby & Pigge, 1998).
Molecular Structure Analysis
The molecular structure of cyclic compounds and nitriles is characterized by their stability and potential for forming complex structures. Cycloaddition reactions, for instance, contribute to the diversity of cyclic structures, impacting their physical and chemical properties significantly.
Chemical Reactions and Properties
Cycloaddition reactions not only allow for the synthesis of cyclic compounds but also influence their chemical reactivity. The presence of a nitrile group in compounds like “3-(Cyclopentylamino)propionitrile” adds to their reactivity, making them useful intermediates in organic synthesis.
Physical Properties Analysis
The physical properties of cyclic nitriles vary widely depending on their structure. Properties such as solubility, boiling point, and melting point are crucial for determining their applications in pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties of “3-(Cyclopentylamino)propionitrile” would be influenced by both the cyclic amino group and the nitrile functionality. These groups impact the compound’s reactivity with nucleophiles and electrophiles, its acidity, and its potential for participating in further chemical transformations.
References:
Scientific Research Applications
Pharmacologic and Pathophysiologic Studies
Propionitrile derivatives have been utilized in pharmacologic and pathophysiologic studies to understand disease mechanisms and therapeutic interventions. For example, the use of propionitrile-induced models in rats has helped elucidate the role of dopamine in the pathogenesis and therapy of duodenal ulcers. Such models demonstrate the protective effects of dopamine agonists against ulceration and gastric acid output, highlighting the potential for novel therapeutic approaches in gastrointestinal diseases (Szabó et al., 1982).
Gene Therapy Applications
Solid lipid nanoparticles (SLNs) have been investigated for their potential in gene therapy applications, offering an alternative carrier for DNA delivery. This area of research focuses on the development of non-viral transfection agents that could provide a safer and more efficient means of delivering genetic material for the treatment of various diseases, including genetic disorders and somatic diseases like tumors and neurodegenerative diseases (Bondì & Craparo, 2010).
Microbial Fermentation and Metabolite Production
Propionate, a closely related compound to propionitrile, serves as a significant microbial fermentation metabolite with potential health benefits. Steering microbial propionate production through diet has been proposed as a strategy to promote health benefits from microbial carbohydrate fermentation. This research area explores the propionate-production pathways, the potential substrates to increase microbial propionate, and the development of functional food strategies aimed at promoting propionate-associated health benefits (Hosseini et al., 2011).
Alternatives to Animal Testing
In the context of reducing animal testing, alternative methods and organisms have been explored for drug and chemical testing. This approach aligns with the ethical considerations of using animals in scientific research and seeks to find more humane and efficient testing methodologies. The development and implementation of such alternatives could significantly impact the drug development process, making it more ethical and potentially faster and less costly (Doke & Dhawale, 2013).
properties
IUPAC Name |
3-(cyclopentylamino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-6-3-7-10-8-4-1-2-5-8/h8,10H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGZCPAPXDXHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374118 | |
Record name | 3-(Cyclopentylamino)propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylamino)propionitrile | |
CAS RN |
1074-63-1 | |
Record name | 3-(Cyclopentylamino)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cyclopentylamino)propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Cyclopentylamino)propionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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